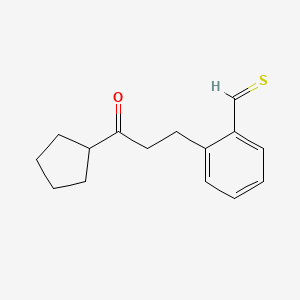
Cyclopentyl2-(2-thiomethylphenyl)ethylketone
描述
Cyclopentyl2-(2-thiomethylphenyl)ethylketone is an organic compound with the chemical formula C15H20OS It is a ketone derivative characterized by the presence of a cyclopentyl group and a thiomethylphenyl group attached to an ethyl ketone backbone
属性
分子式 |
C15H18OS |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
2-(3-cyclopentyl-3-oxopropyl)thiobenzaldehyde |
InChI |
InChI=1S/C15H18OS/c16-15(13-6-2-3-7-13)10-9-12-5-1-4-8-14(12)11-17/h1,4-5,8,11,13H,2-3,6-7,9-10H2 |
InChI 键 |
QCSZWQCMZIJIOT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(=O)CCC2=CC=CC=C2C=S |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl2-(2-thiomethylphenyl)ethylketone typically involves the reaction of cyclopentanone with 2-(2-thiomethylphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Cyclopentyl2-(2-thiomethylphenyl)ethylketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The thiomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Cyclopentyl2-(2-thiomethylphenyl)ethylketone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclopentyl2-(2-thiomethylphenyl)ethylketone involves its interaction with molecular targets such as enzymes and receptors. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
相似化合物的比较
Cyclopentyl2-(2-thiomethylphenyl)ethylketone can be compared with other similar compounds, such as:
Cyclopentyl2-(2-methylphenyl)ethylketone: Lacks the sulfur atom, resulting in different chemical reactivity and biological activity.
Cyclopentyl2-(2-thiomethylphenyl)ethanol: Contains a hydroxyl group instead of a ketone, leading to different physical and chemical properties.
Cyclopentyl2-(2-thiomethylphenyl)ethylamine:
The presence of the thiomethyl group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


